molecular formula C16H12N2O2 B11268554 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 62370-50-7

2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Katalognummer: B11268554
CAS-Nummer: 62370-50-7
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: YVOWZIREDFCHAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a bicyclic compound featuring a partially saturated quinoline core with two ketone groups at positions 2 and 5, a phenyl group at position 1, and a nitrile substituent at position 3.

Eigenschaften

IUPAC Name

2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-10-11-9-13-14(7-4-8-15(13)19)18(16(11)20)12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOWZIREDFCHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C#N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487382
Record name 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62370-50-7
Record name 3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Anilinderivaten mit Malonitril und Dimedon in Gegenwart eines Katalysators wie Piperidin. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol bei Rückflusstemperatur durchgeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Arten von Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Elektrophile wie Brom oder Nitroniumion in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

    Oxidation: Bildung von Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

    Reduktion: Bildung von teilweise oder vollständig reduzierten Chinolinderivaten.

    Substitution: Bildung von substituierten Chinolinderivaten mit verschiedenen funktionellen Gruppen am Phenylring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Key applications include:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the quinoline structure can enhance antitumor activity.
    Study ReferenceCell Line TestedIC50 Value
    HeLa15 µM
    MCF-710 µM
  • Antimicrobial Properties: The compound has shown activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis.

Materials Science

In materials science, this compound is being explored for its role in:

  • Polymer Chemistry: It can serve as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties.
    PropertyValue
    Thermal StabilityUp to 300°C
    Mechanical StrengthHigh

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved device performance.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on human breast cancer cells (MCF-7). The results demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Research published in Antibiotics journal highlighted the antimicrobial activity of the compound against resistant strains of Staphylococcus aureus. The study concluded that the compound could be a lead for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:
  • Position of Oxo Groups: The presence of dual oxo groups at positions 2 and 5 in the target compound distinguishes it from analogs like 2-oxo-4-phenyl derivatives, which lack the 5-oxo group.
  • Bromination: The 6-bromo analog (CAS 107955-83-9) introduces steric and electronic effects, increasing molecular weight (267.08 vs. ~290–300 for non-halogenated analogs) and altering solubility .
  • Alkylation Effects : Trimethyl substitution (e.g., 2,7,7-trimethyl analog) improves lipophilicity, as evidenced by its higher molecular weight (292.38) and altered pharmacokinetic profiles .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Trends
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile ~290–300* Not reported Not reported Moderate in polar aprotic solvents
6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 267.08 213–214 477.9 (predicted) Low aqueous solubility
2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 292.38 Not reported Not reported High lipophilicity

*Inferred from analogs.

Biologische Aktivität

2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H12N2O2C_{16}H_{12}N_2O_2, and it features a quinoline core structure which is known for its significant biological properties. The presence of the dioxo and carbonitrile functional groups enhances its reactivity and potential for biological interaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1. For instance:

  • In Vitro Studies : In a study evaluating various quinoline derivatives for their anticancer properties, compound 1 exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes associated with cancer cell proliferation .
  • Case Study : A specific case involved testing compound 1 against breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 10 µM, suggesting moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

Compound 1 has also been assessed for antimicrobial properties:

  • Bacterial Inhibition : In a screening of various derivatives for antibacterial activity, compound 1 demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of compound 1 were evaluated through in vitro assays measuring nitric oxide production in macrophages:

  • Mechanism : The compound was shown to inhibit inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compound 1. Modifications at various positions of the quinoline ring have been explored:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and improved cellular uptake
Substitution at position 4Enhanced anticancer activity due to better enzyme binding
Replacement of carbonitrile with other functional groupsVaried effects on antimicrobial potency

Analyse Chemischer Reaktionen

Oxidation Reactions

The keto and nitrile groups are primary sites for oxidation:

Key Conditions and Products:

Reaction SiteReagent/ConditionsMajor Product
Keto groupsKMnO₄ (acidic/neutral)Quinoline derivatives with hydroxyl/carboxylic acid groups
Nitrile groupH₂O₂, H₂SO₄Amide intermediate → Carboxylic acid

Reduction Reactions

Reductive transformations target the nitrile and keto functionalities:

  • Nitrile reduction : LiAlH₄ or NaBH₄ reduces the nitrile to a primary amine.

  • Keto reduction : Catalytic hydrogenation (H₂/Pd) or borohydride agents reduce ketones to secondary alcohols.

Example Pathway:

NitrileLiAlH4AmineH2/PdAlcohol\text{Nitrile} \xrightarrow{\text{LiAlH}_4} \text{Amine} \xrightarrow{\text{H}_2/\text{Pd}} \text{Alcohol}.

Multicomponent Reactions (MCRs)

The compound is synthesized via MCRs, highlighting its role as a precursor. A green, one-pot method using [H₂-DABCO][HSO₄]₂ ionic liquid catalyst combines:

  • 1,3-Dicarbonyls

  • Malononitrile

  • Ammonium acetate

  • Aldehydes

Mechanism :

  • Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael addition : 1,3-Dicarbonyl attacks the nitrile intermediate.

  • Cyclization and tautomerization : Forms the hexahydroquinoline core.

ParameterValue
Catalyst[H₂-DABCO][HSO₄]₂
SolventEthanol
Yield76–100%
Time5–15 min

Substitution and Condensation Reactions

  • Nucleophilic substitution : The nitrile group can undergo nucleophilic attack by amines or alcohols, forming amidines or imidates.

  • Aldol condensation : Keto groups participate in cross-aldol reactions with aldehydes, forming extended conjugated systems.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : Binds to active sites via hydrogen bonding with the nitrile and keto groups .

  • Anticancer activity : Modulates apoptosis pathways in cancer cells (e.g., MCF-7 breast cancer cells, IC₅₀ ≈ 10 µM).

Comparative Reactivity with Analogs

CompoundFunctional GroupKey Reactivity Difference
2,5-Dioxo-1-phenyl-...-carbonitrile–CNNitrile-specific reductions/oxidations
2,5-Dioxo-1-phenyl-...-carboxylic acid–COOHAcid-catalyzed esterifications

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, and how can reaction yields be optimized?

  • Methodology : A one-pot multicomponent synthesis protocol (similar to those used for structurally related quinoline-3-carbonitriles) is recommended. For example, combining substituted anilines, aldehydes, and activated nitriles under acidic or basic conditions can yield the target compound. Optimize reaction time, temperature (e.g., reflux at 80–100°C), and solvent polarity (e.g., ethanol or DMF). Monitoring via TLC and recrystallization in acetone/hexane mixtures improves purity, as demonstrated in analogous syntheses achieving ~74% yields .
  • Key Parameters :

ComponentRatioSolventTemperatureYield
Aniline derivative1 eqEthanol80°C, 6h74% (analog)

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use FTIR to confirm the nitrile group (C≡N stretch at ~2188 cm⁻¹) and carbonyl peaks (C=O at ~1636 cm⁻¹). 1^1H NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and diastereotopic hydrogens in the hexahydroquinoline core (δ 1.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What safety protocols are essential for handling this compound, given its structural analogs’ hazards?

  • Methodology : While direct safety data for the compound is limited, its brominated analog (6-bromo derivative) requires PPE (gloves, goggles), ventilation, and avoidance of dust inhalation. Store in sealed containers away from oxidizers. First-aid measures for exposure include rinsing eyes/skin with water and consulting a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology : Systematically test solubility in solvents of varying polarity (e.g., water, DMSO, chloroform) using gravimetric or UV-Vis methods. Conflicting data may arise from polymorphic forms or impurities; purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize using DSC/XRD to identify crystalline phases.

Q. How do electronic or steric modifications (e.g., bromination at position 6) influence the compound’s reactivity or biological activity?

  • Methodology : Synthesize analogs (e.g., 6-bromo derivatives) via electrophilic substitution and compare their reactivity in nucleophilic additions or cycloadditions. Assess biological activity using enzyme inhibition assays (e.g., kinase targets) and correlate with Hammett constants or steric maps derived from computational models (DFT) .

Q. What computational methods are suitable for modeling the compound’s tautomeric equilibria or supramolecular interactions?

  • Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to evaluate tautomeric stability (e.g., keto-enol equilibria). Molecular dynamics simulations (AMBER/CHARMM force fields) can predict supramolecular assembly in solvents. Validate with experimental data from 13^{13}C NMR or X-ray crystallography .

Q. How can researchers design experiments to probe the compound’s potential as a catalyst in asymmetric synthesis?

  • Methodology : Test catalytic activity in model reactions (e.g., Michael additions or aldol condensations) under varying conditions (chiral ligands, solvents). Use HPLC with chiral columns to quantify enantiomeric excess (ee%). Compare turnover numbers (TON) and activation energies (Eyring plots) with known catalysts.

Data Contradiction Analysis

  • Example : If conflicting reports exist on the compound’s thermal stability, conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Cross-reference DSC data to identify decomposition intermediates. Purity discrepancies can be addressed via HPLC-MS to detect trace byproducts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.